REACTION_CXSMILES
|
C([N:4]1[CH2:11][C:10]2([CH3:12])[CH:6]([CH2:7][O:8][N:9]2[CH3:13])[CH2:5]1)(=O)C.[OH-].[Na+].C([O-])([O-])=O.[K+].[K+]>O>[CH3:12][C:10]12[CH2:11][NH:4][CH2:5][CH:6]1[CH2:7][O:8][N:9]2[CH3:13] |f:1.2,3.4.5|
|
Name
|
7-acetyl-1,2-dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC2CON(C2(C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted several times with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract is dried over K2CO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
CC12N(OCC2CNC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |